2,6-dichloro-3-fluoroisonicotinic acid CAS number
2,6-dichloro-3-fluoroisonicotinic acid CAS number
An In-Depth Technical Guide to 2,6-dichloro-3-fluoroisonicotinic acid
Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-3-fluoroisonicotinic acid (CAS No. 149468-00-8), a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's physicochemical properties, its emerging role as a key building block in the synthesis of novel therapeutics, detailed protocols for its synthetic utilization, proposed analytical strategies for quality control, and essential safety and handling guidelines. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
2,6-dichloro-3-fluoroisonicotinic acid is a polysubstituted pyridine carboxylic acid. The strategic placement of two chlorine atoms, a fluorine atom, and a carboxylic acid group on the pyridine ring creates a molecule with distinct electronic and steric properties, making it a valuable and reactive intermediate in organic synthesis. The carboxylic acid moiety at the 4-position (isonicotinic) serves as a handle for amide bond formation and other derivatizations, while the halogen atoms can be targeted in cross-coupling reactions or serve to modulate the physicochemical properties of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of 2,6-dichloro-3-fluoroisonicotinic acid
| Property | Value | Reference(s) |
| CAS Number | 149468-00-8 | [1][2][3] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [3] |
| Molecular Weight | 209.99 g/mol | [3] |
| IUPAC Name | 2,6-dichloro-3-fluoropyridine-4-carboxylic acid | |
| SMILES | C1=C(C(=C(N=C1Cl)Cl)F)C(=O)O | [3] |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Application in Pharmaceutical Synthesis: A Key Intermediate for PDE2 Inhibitors
The primary documented application of 2,6-dichloro-3-fluoroisonicotinic acid in drug discovery is as a crucial starting material for the synthesis of novel[4][5]triazolo[1,5-a]pyrimidine derivatives that act as potent Phosphodiesterase 2 (PDE2) inhibitors.[6]
Expert Insight: The Rationale for Targeting PDE2
Phosphodiesterase enzymes are critical regulators of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE2 is highly expressed in regions of the brain integral to cognitive processes, such as the hippocampus and isocortex.[6] By inhibiting PDE2, the degradation of cAMP and cGMP is reduced, enhancing signaling pathways involved in synaptic plasticity, learning, and memory. Consequently, selective PDE2 inhibitors are being actively investigated as potential therapeutics for cognitive disorders, memory deficits, and other neurological conditions.[6] The unique substitution pattern of 2,6-dichloro-3-fluoroisonicotinic acid provides a foundational scaffold that, after elaboration, correctly orients functional groups for optimal binding within the active site of the PDE2 enzyme.
Synthetic Utilization: Amide Formation Protocol
A key transformation in the synthesis of PDE2 inhibitors involves the conversion of the carboxylic acid group of 2,6-dichloro-3-fluoroisonicotinic acid into an amide. The following protocol is adapted from methodologies described in patent literature for the synthesis of related structures.[6]
Protocol 3.1: Synthesis of 2,6-dichloro-3-fluoro-N-(substituted)isonicotinamide
This two-step, one-pot procedure first activates the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a desired amine.
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloro-3-fluoroisonicotinic acid (1.0 eq).
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Solvent Addition: Suspend the starting material in a suitable inert solvent such as dichloromethane (DCM) or toluene.
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Acid Activation: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
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Reaction Monitoring: Heat the mixture to reflux (typically 40°C for DCM, or higher for other solvents) and stir for 2-4 hours. The reaction can be monitored for the cessation of gas (HCl, SO₂) evolution and by thin-layer chromatography (TLC) until the starting material is consumed.
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Removal of Excess Reagent: Once the formation of the acyl chloride is complete, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
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Amine Addition: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, ~1.5 eq) in DCM.
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Amidation Reaction: Cool the acyl chloride solution to 0°C using an ice bath. Add the amine/TEA solution dropwise over 30 minutes.
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Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC. Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Choices:
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Thionyl Chloride: Chosen for its efficacy in converting carboxylic acids to acyl chlorides, producing volatile byproducts (SO₂ and HCl) that are easily removed.
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Inert Atmosphere & Anhydrous Solvents: Acyl chlorides are highly reactive and moisture-sensitive. Preventing exposure to water is critical to avoid hydrolysis back to the carboxylic acid.
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Triethylamine (TEA): Used to scavenge the HCl generated during the amidation step, driving the reaction to completion and preventing the formation of amine hydrochlorides.
Proposed Synthesis of 2,6-dichloro-3-fluoroisonicotinic acid
While this compound is commercially available from specialized suppliers, detailed synthetic procedures are not readily found in peer-reviewed journals or public patent databases. However, a plausible synthetic route can be proposed based on established pyridine chemistry and methods used for closely related isomers.[7][8]
Expert Insight: A Hypothetical Retrosynthetic Approach
A logical approach would involve the construction of a polysubstituted pyridine ring followed by functional group interconversions. One potential pathway could start from a simpler, commercially available fluoropyridine and introduce the required chloro and carboxyl functionalities. A key challenge in pyridine synthesis is controlling the regioselectivity of substitutions.
Plausible Forward Synthesis Pathway:
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Starting Material: A potential starting point could be 2,6-dihydroxy-3-fluoropyridine.
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Nitration: Regioselective nitration at the 4-position. The hydroxyl groups are activating and ortho-, para-directing.
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Chlorination: Conversion of the two hydroxyl groups to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard transformation for converting pyridinols to chloropyridines.
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Reduction of Nitro Group: Reduction of the nitro group at the 4-position to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation).
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Sandmeyer Reaction: Conversion of the 4-amino group to a nitrile (-CN) via a diazonium salt intermediate.
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Hydrolysis: Finally, hydrolysis of the nitrile group to the desired carboxylic acid under strong acidic or basic conditions.
Disclaimer: This proposed pathway is illustrative and has not been experimentally validated based on the available literature. It represents a chemically logical sequence, but optimization and verification would be required in a laboratory setting.
Analytical and Quality Control Strategy
A robust analytical strategy is essential to confirm the identity and purity of 2,6-dichloro-3-fluoroisonicotinic acid, ensuring its suitability for downstream applications in a regulated drug development environment.
Table 2: Recommended QC Methods
| Method | Purpose |
| ¹H and ¹⁹F NMR Spectroscopy | Structure Confirmation: Provides unambiguous confirmation of the chemical structure. For ¹H NMR, a single aromatic proton singlet is expected. For ¹⁹F NMR, a singlet is also expected, with its chemical shift providing information about the electronic environment. |
| ¹³C NMR Spectroscopy | Structure Confirmation: Confirms the carbon backbone and the number of unique carbon environments. |
| LC-MS | Identity and Purity: Confirms the molecular weight of the parent compound and can be used to identify impurities. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition. |
| HPLC/UPLC (UV Detection) | Purity Assay: The primary method for quantifying purity. A reversed-phase C18 column with a gradient elution using mobile phases of acetonitrile and water (with an acid modifier like 0.1% formic or trifluoroacetic acid) is a standard starting point. Detection is typically performed via UV absorbance (e.g., at 254 nm). |
| Karl Fischer Titration | Water Content: Quantifies the amount of residual water in the material, which is critical as it can affect reactivity in subsequent steps. |
Safety, Handling, and Disposal
While a specific, verified Safety Data Sheet (SDS) for CAS 149468-00-8 was not found in public databases, hazard information from suppliers and data for structurally similar compounds provide a strong basis for safe handling protocols.
GHS Hazard Statements: [2]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Protocol 6.1: Safe Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[9]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
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Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
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Handling: Avoid dust formation. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
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Disposal: Dispose of waste in accordance with all local, state, and federal regulations. The material should be sent to an approved waste disposal plant.[9]
Conclusion
2,6-dichloro-3-fluoroisonicotinic acid is a valuable, specialized building block for modern medicinal chemistry. Its documented role in the synthesis of PDE2 inhibitors highlights its potential for the development of novel CNS therapeutics. While detailed public information on its own synthesis and analysis is limited, established chemical principles and data from analogous compounds allow for the design of robust synthetic and quality control strategies. Adherence to stringent safety protocols is paramount when handling this irritant chemical intermediate. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research and development pipelines.
References
Sources
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- 3. 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid | 149468-00-8 | ZFA46800 [biosynth.com]
- 4. bg.cpachem.com [bg.cpachem.com]
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- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
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